molecular formula C14H14BrNO2 B2773626 7-bromo-N-isopropylbenzo[b]oxepine-4-carboxamide CAS No. 950427-02-8

7-bromo-N-isopropylbenzo[b]oxepine-4-carboxamide

Cat. No. B2773626
CAS RN: 950427-02-8
M. Wt: 308.175
InChI Key: QGQDTMKCNAGTLR-UHFFFAOYSA-N
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Description

“7-bromo-N-isopropylbenzo[b]oxepine-4-carboxamide” is a chemical compound that contains an oxygen-containing heterocycle consisting of a seven-membered ring . The parent compound, oxepin, exists as an equilibrium mixture with benzene oxide . The oxepin–benzene oxide equilibrium is affected by the ring substituents .


Synthesis Analysis

The synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids has been achieved via a copper(I) catalyzed one-pot reaction . This reaction involves various aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one .


Molecular Structure Analysis

The molecular structure of “7-bromo-N-isopropylbenzo[b]oxepine-4-carboxamide” is based on the oxepin scaffold, which is an oxygen-containing heterocycle consisting of a seven-membered ring with three double bonds . The parent compound, C6H6O, exists as an equilibrium mixture with benzene oxide .


Chemical Reactions Analysis

The chemical reactions involving “7-bromo-N-isopropylbenzo[b]oxepine-4-carboxamide” are likely to be influenced by the hydroxy proton of the aminophenol, which plays a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .

Scientific Research Applications

Anti-Cancer Agents

The compound has been linked to potential anti-cancer applications. In one study, a series of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids were synthesized and tested for their in vitro anticancer activity against four human cancer cell lines, including HeLa, MCF-7, A549, and PC3 . Three of the compounds exhibited remarkable anticancer activity compared to the standard drug etoposide .

Molecular Docking Studies

The compound has been used in molecular docking studies. These studies are crucial in understanding the interaction between molecules and can help in the design of new drugs .

Synthesis of Novel Compounds

The compound can be used in the synthesis of novel compounds. For instance, it has been used in the regioselective synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids .

Microtubule Inhibitors

Dibenzo[b,f]oxepines, the broader class of compounds to which the compound belongs, have been studied for their potential as microtubule inhibitors . Microtubule inhibitors are a class of drugs that can disrupt cell division, making them useful in cancer treatment .

Biosynthesis Studies

The compound can be used in biosynthesis studies. Understanding the biosynthesis of these compounds can provide valuable insights into their biological functions and potential applications .

Development of New Chemotherapeutic Agents

Given the compound’s potential anti-cancer properties and its role as a microtubule inhibitor, it could be used in the development of new chemotherapeutic agents .

Future Directions

The future directions for “7-bromo-N-isopropylbenzo[b]oxepine-4-carboxamide” could involve further exploration of its potential applications in drug research and development, given the interesting pharmaceutical and biological activities of similar compounds . Further studies could also focus on optimizing the synthesis process and exploring the compound’s mechanism of action.

properties

IUPAC Name

7-bromo-N-propan-2-yl-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2/c1-9(2)16-14(17)10-5-6-18-13-4-3-12(15)8-11(13)7-10/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQDTMKCNAGTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=CC(=C2)Br)OC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-N-isopropylbenzo[b]oxepine-4-carboxamide

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